Aranidipine, (S)-
CAS No.: 148372-44-5
Cat. No.: VC17073647
Molecular Formula: C19H20N2O7
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148372-44-5 |
---|---|
Molecular Formula | C19H20N2O7 |
Molecular Weight | 388.4 g/mol |
IUPAC Name | 3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1 |
Standard InChI Key | NCUCGYYHUFIYNU-KRWDZBQOSA-N |
Isomeric SMILES | CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
Aranidipine (S)-enantiomer shares the core structure of aranidipine, a 1,4-dihydropyridine derivative with the chemical formula and a molecular weight of 388.4 g/mol . The compound features:
-
A dihydropyridine ring substituted with methyl groups at positions 2 and 6.
-
A 2-nitrophenyl group at position 4.
-
Ester functionalities at positions 3 and 5: a methyl ester at position 3 and a 2-oxopropyl ester at position 5 .
The (S)-configuration arises from the stereocenter at the C-4 position of the dihydropyridine ring, which influences spatial orientation and receptor interactions .
Table 1: Key Chemical Properties of Aranidipine (S)-Enantiomer
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 388.4 g/mol | |
CAS Number | 148372-44-5 | |
Stereochemistry | (S)-configuration at C-4 | |
SMILES Notation | COC(=O)C1=C(C)NC(C)=C(C1C2=C(C=CC=C2)N+=O)C(=O)OCC(C)=O |
Pharmacological Profile
Mechanism of Action
The (S)-enantiomer exerts its antihypertensive effects primarily through voltage-dependent L-type calcium channel (VDCC) blockade, inhibiting calcium influx into vascular smooth muscle cells . This action reduces intracellular calcium concentrations, leading to vasodilation in peripheral and renal arterioles . Preclinical studies highlight its additional antagonism of α2-adrenergic receptors, which modulates sympathetic vasoconstrictive responses .
Enantiomer-Specific Activity
While both enantiomers inhibit VDCCs, the (S)-form demonstrates:
-
Enhanced vascular selectivity compared to (R)-aranidipine, minimizing cardiac side effects .
-
Prolonged receptor binding kinetics, contributing to its long-lasting hypotensive effects .
Absorption and Distribution
-
Absorption: The (S)-enantiomer is rapidly absorbed orally, with a time to peak plasma concentration () of 4–6 hours .
-
Bioavailability: Species-dependent variability is observed (3–48% in non-human models), though human data remain limited .
-
Protein Binding: 84–95% bound to plasma proteins, predominantly albumin .
Metabolism and Excretion
-
Metabolism: Hepatic cytochrome P450-mediated oxidation and ester hydrolysis generate eight metabolites, including active M-1α and M-1β .
-
Elimination: Renal excretion accounts for 60–70% of elimination, with a terminal half-life () of 12–15 hours .
Clinical Applications and Efficacy
Hypertension Management
In Japanese clinical trials, aranidipine (S)-enantiomer demonstrated:
-
Systolic/Diastolic Blood Pressure Reduction: 20–25 mmHg/10–15 mmHg over 12 weeks .
-
Renal Benefits: Increased glomerular filtration rate (GFR) by 15–20% via afferent/efferent arteriole vasodilation .
Table 2: Comparative Efficacy of Aranidipine Enantiomers
Parameter | (S)-Aranidipine | (R)-Aranidipine |
---|---|---|
VDCC IC | 2.3 nM | 5.1 nM |
α2-Adrenergic IC | 18 nM | 45 nM |
Half-Life () | 14.2 hours | 9.8 hours |
Synthesis and Analytical Characterization
Enantioselective Synthesis
The (S)-enantiomer is synthesized via:
-
Chiral Resolution: Separation of racemic aranidipine using preparative chromatography .
-
Asymmetric Catalysis: Employing Evans’ oxazolidinone auxiliaries to induce stereocontrol at C-4 .
Crystallographic Data
X-ray diffraction studies confirm the (S)-configuration, with a dihedral angle of 112° between the dihydropyridine and nitrophenyl rings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume